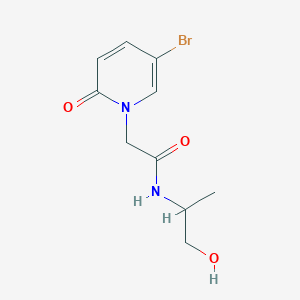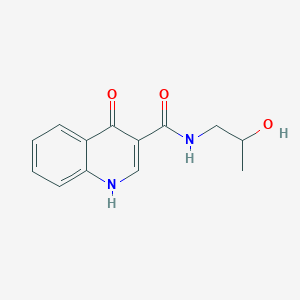![molecular formula C10H12F3NO3S B7542036 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol, also known as TFMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of propanol and contains a trifluoromethylsulfonyl group attached to an anilino moiety. In
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol depends on its application. In medicine, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol inhibits the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta plaques in the brain, respectively. In agriculture, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol inhibits the activity of certain enzymes that are essential for plant growth, leading to herbicidal and insecticidal effects. In materials science, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol-containing polymers exhibit unique properties due to the presence of the trifluoromethylsulfonyl group.
Biochemical and Physiological Effects
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been shown to have various biochemical and physiological effects depending on its application. In medicine, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been shown to inhibit the growth and proliferation of cancer cells and the formation of amyloid-beta plaques in the brain. In agriculture, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been shown to have herbicidal and insecticidal effects. In materials science, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol-containing polymers exhibit unique properties such as high thermal stability and improved mechanical strength.
Advantages and Limitations for Lab Experiments
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential applications in various fields of scientific research, and its mechanism of action is well understood. However, there are also limitations to the use of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol in lab experiments. Its potential toxicity and side effects need to be carefully considered, and its use may be restricted in certain applications.
Future Directions
There are several future directions for the study of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol. In medicine, further research is needed to determine its efficacy and safety in the treatment of cancer and Alzheimer's disease. In agriculture, further research is needed to develop more effective and environmentally friendly herbicides and pesticides. In materials science, further research is needed to explore the potential applications of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol-containing polymers in various fields such as electronics and aerospace.
Synthesis Methods
The synthesis of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol involves the reaction of 2-amino-5-trifluoromethylbenzenesulfonamide with propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification. The synthesis of 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol is a relatively straightforward process and can be easily scaled up for industrial production.
Scientific Research Applications
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been shown to have anticancer properties by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
In agriculture, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been used as a herbicide due to its ability to inhibit the activity of certain enzymes that are essential for plant growth. 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has also been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties against certain pests.
In materials science, 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol has been used as a building block for the synthesis of various polymers and materials. 1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol-containing polymers have been shown to have unique properties such as high thermal stability and improved mechanical strength.
properties
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)anilino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7(15)6-14-8-4-2-3-5-9(8)18(16,17)10(11,12)13/h2-5,7,14-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUMWJPEJORAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

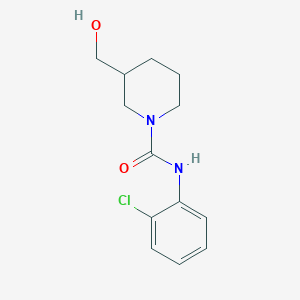
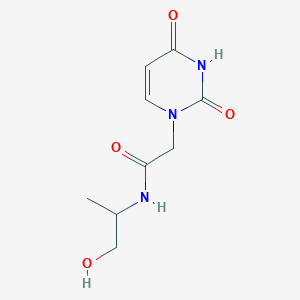
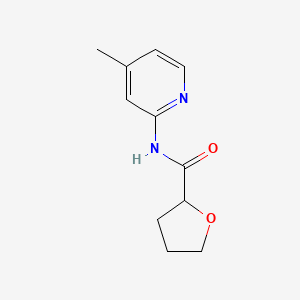
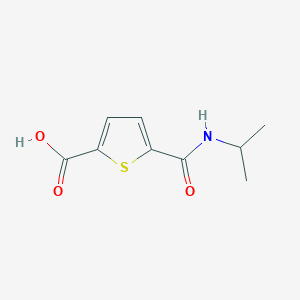
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)
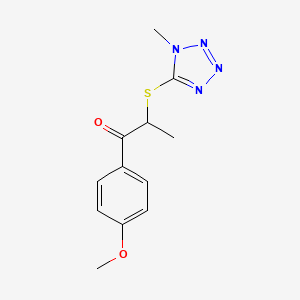
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

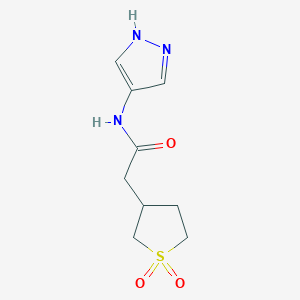
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
